![molecular formula C10H11N5 B1372594 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 1000932-36-4](/img/structure/B1372594.png)
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Overview
Description
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline (2-CPT), also known as CPTA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the tetrazole family, a group of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in a ring structure. CPTA is a versatile compound that can be used as a reagent, catalyst, ligand, or inhibitor in a variety of scientific experiments.
Scientific Research Applications
Synthesis and Photophysical Properties
One of the primary applications of similar aniline derivatives is in the field of luminescent materials. For instance, compounds like N,N-Di(6-phenylpyridin-2-yl)aniline undergo cyclometalation to produce tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit luminescence at ambient temperature and cover a wide emission spectrum from blue to red. This property makes them potential candidates for applications in organic light-emitting diodes (OLEDs). The emission characteristics of these complexes have been thoroughly investigated, demonstrating structured emission spectra, long lifetimes, and emissions primarily from a (3)LC state with metal-to-ligand charge-transfer (MLCT) admixture, enhancing their applicability in electroluminescent devices (Vezzu et al., 2010).
Synthesis and Biological Activity
The synthesis of novel biologically active compounds is another significant application. For example, a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives were synthesized and screened for antidiabetic, anti-inflammatory, and anticancer activities. These studies are crucial for developing new therapeutic agents with potential efficacy against various diseases (Kavitha et al., 2016).
Synthesis and Structural Studies
The structural synthesis and analysis of aniline derivatives play a pivotal role in understanding their properties and potential applications. For instance, the synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines demonstrated that these compounds exhibit moderate cytotoxic activity against certain cell lines, indicating their potential use in medical and pharmaceutical research (Kirillova et al., 2018).
properties
IUPAC Name |
2-(1-cyclopropyltetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-4-2-1-3-8(9)10-12-13-14-15(10)7-5-6-7/h1-4,7H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYWDAILDYYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=N2)C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254180 | |
Record name | 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
CAS RN |
1000932-36-4 | |
Record name | 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Cyclopropyl-1H-tetrazol-5-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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